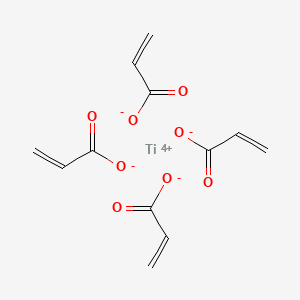
Titanium acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium acrylate is an organometallic compound that features a titanium atom bonded to an acrylate group. This compound is part of a broader class of metal acrylates, which are known for their ability to participate in polymerization reactions. This compound is particularly notable for its applications in the production of advanced materials, including nanomaterials and polymer composites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium acrylate can be synthesized through the reaction of titanium alkoxy derivatives with unsaturated acids. The reaction conditions and the nature of the initial reagents can lead to the formation of either normal salts or polynuclear oxocarboxylates . A common method involves reacting glycidyl methacrylate with acrylic acid in the presence of a catalyst such as triphenylphosphine .
Industrial Production Methods: In industrial settings, this compound is often produced using lithography-based additive manufacturing techniques, such as digital light processing (DLP). This method involves formulating polymeric nanocomposite resin blends and curing them with UV light to achieve the desired material properties .
Chemical Reactions Analysis
Types of Reactions: Titanium acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium oxides.
Reduction: Reduction reactions can yield titanium metal or lower oxidation state titanium compounds.
Substitution: The acrylate group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.
Reduction: Often requires reducing agents such as hydrogen or hydrides.
Substitution: Can be facilitated by nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products:
Oxidation: Titanium oxides.
Reduction: Titanium metal or lower oxidation state compounds.
Substitution: Various substituted titanium complexes.
Scientific Research Applications
Titanium acrylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based nanomaterials and catalysts.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for use in drug delivery systems and medical implants.
Industry: Utilized in the production of advanced polymer composites and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of titanium acrylate involves its ability to form strong bonds with other molecules through its acrylate group. This allows it to participate in polymerization reactions, leading to the formation of highly crosslinked structures. The titanium atom can also interact with various molecular targets, facilitating catalytic processes and enhancing material properties .
Comparison with Similar Compounds
- Zirconium acrylate
- Hafnium acrylate
- Aluminum acrylate
Comparison: Titanium acrylate is unique due to its high stability and ease of preparation compared to other metal acrylates. It also offers superior properties in terms of thermal stability and mechanical strength, making it a preferred choice for various applications .
Properties
CAS No. |
94275-73-7 |
|---|---|
Molecular Formula |
C12H12O8Ti |
Molecular Weight |
332.09 g/mol |
IUPAC Name |
prop-2-enoate;titanium(4+) |
InChI |
InChI=1S/4C3H4O2.Ti/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |
InChI Key |
YRWWCNGKZLMTPH-UHFFFAOYSA-J |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


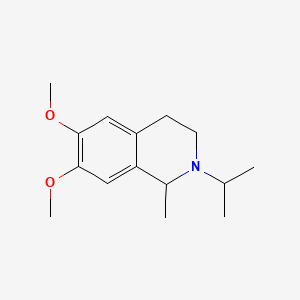
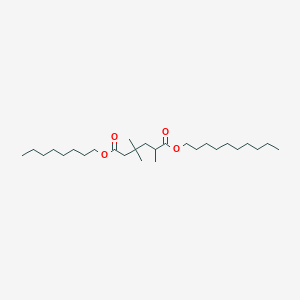
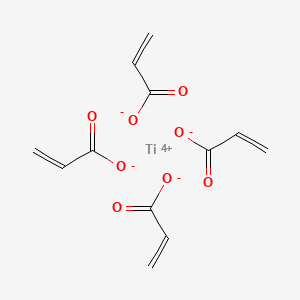
![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)
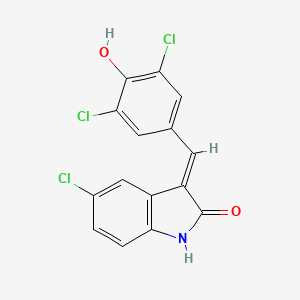
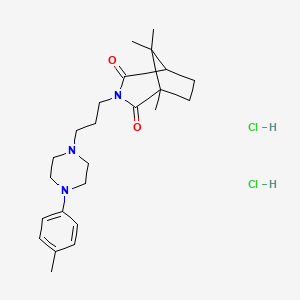


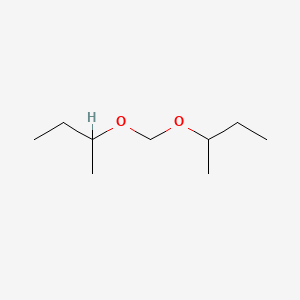
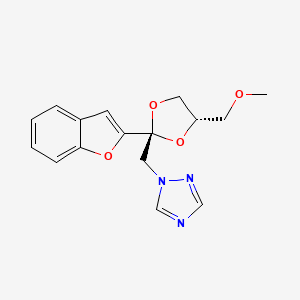
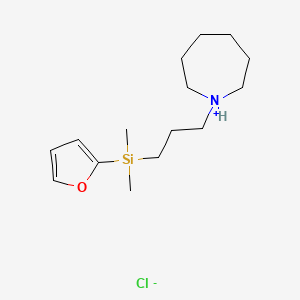
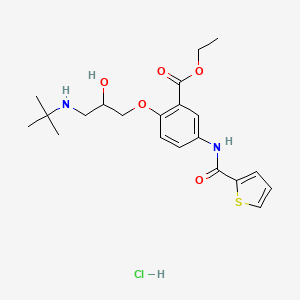
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)

